N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide
Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorobenzyl substituent at position 5 and a pivalamide (2,2-dimethylpropanamide) group linked via an ethyl chain to the pyrimidine core. Its structural features, including the electron-withdrawing 4-chlorobenzyl group and the bulky pivalamide moiety, are critical for its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-19(2,3)18(27)21-8-9-25-16-15(10-23-25)17(26)24(12-22-16)11-13-4-6-14(20)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTVHHFZWRUDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 375.88 g/mol. The presence of functional groups such as amides and carbonyls suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN4O2 |
| Molecular Weight | 375.88 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various enzymes and receptors in the body. Pyrazolo[3,4-d]pyrimidines have been shown to exhibit significant activity against several targets, including:
- Protein Kinases : These compounds often inhibit protein kinases involved in cell signaling pathways, which are crucial for cell growth and survival.
- Reverse Transcriptase : Some derivatives have demonstrated antiviral properties by inhibiting reverse transcriptase enzymes in HIV and other viruses.
Biological Activity Studies
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in various therapeutic contexts:
- Antiviral Activity : Research indicates that certain pyrazolo[3,4-d]pyrimidine compounds exhibit substantial antiviral activity against HIV and other viruses. For instance, a study found that specific derivatives had IC50 values in the low micromolar range against HIV reverse transcriptase .
- Antitumor Activity : Compounds in this class have also been investigated for their antitumor properties. A derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For example, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against respiratory syncytial virus (RSV). The most effective compound exhibited an EC50 value of 5–28 μM, indicating promising antiviral properties .
Case Study 2: Antitumor Activity
In another investigation focusing on cancer treatment, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against different tumor cell lines. One derivative showed an IC50 value of 0.12 μM against breast cancer cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with several analogs, differing primarily in substituents at positions 1, 3, and 3. Below is a comparative analysis of key derivatives:
Substituent Variations and Molecular Properties
Q & A
Q. How can computational modeling guide the design of more stable derivatives?
- Methodology :
- Perform DFT calculations to predict hydrolysis susceptibility of the pivalamide group .
- Simulate metabolic pathways (e.g., using Schrödinger’s Metabolism Module) to flag labile sites .
- Apply molecular dynamics to assess conformational stability in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
